molecular formula C21H20Cl2N4O B4627710 6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide

6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide

Cat. No.: B4627710
M. Wt: 415.3 g/mol
InChI Key: YZISFWBSPKFFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H20Cl2N4O and its molecular weight is 415.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.1014167 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Studies

Electrochemical behavior of similar compounds has been explored to understand their reduction mechanisms and acid-base equilibria. For instance, electrochemical studies on related quinoline carboxylic acids and their precursors provide insights into their electrochemical reduction mechanisms, highlighting the role of resonance isomerism and aromaticity (K. Srinivasu et al., 1999).

Spectroscopic and DFT Studies

Spectroscopic techniques and density functional theory (DFT) calculations offer detailed structural and electronic properties. A study synthesized and characterized 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, providing insights into its molecular structure, energy levels, and reactive sites for potential biological activity (Arul Murugesan et al., 2021).

Molecular Docking and Biological Activity

Molecular docking studies are crucial for predicting the interaction between compounds and biological targets. For example, new quinoxalinecarbonitrile derivatives were synthesized and evaluated for their hypoxic-cytotoxic activities, identifying potent compounds through molecular docking and biological assays (M. Ortega et al., 2000).

Antimicrobial Studies

The synthesis and evaluation of antimicrobial activities are significant for developing new therapeutic agents. Research into amide derivatives of quinolone showed varied antibacterial activities against different bacterial strains, contributing to the pool of potential antimicrobial agents (N. Patel et al., 2007).

Synthesis and Pharmacological Activities

Design and synthesis of novel compounds provide a basis for the development of drugs with specific pharmacological activities. Work on 2-substituted 4-phenylquinolines aimed at potential antidepressant drugs showcases the importance of structural modifications in enhancing biological activity (A. Alhaider et al., 1985).

Properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O/c1-26-8-10-27(11-9-26)25-21(28)17-13-20(15-4-2-3-5-18(15)23)24-19-7-6-14(22)12-16(17)19/h2-7,12-13H,8-11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZISFWBSPKFFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide
Reactant of Route 6
6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.